molecular formula C13H8N2O2 B1503886 5-(4-Cyanophenyl)picolinic acid CAS No. 648898-17-3

5-(4-Cyanophenyl)picolinic acid

Cat. No. B1503886
CAS RN: 648898-17-3
M. Wt: 224.21 g/mol
InChI Key: CCZPEZXGRLXSAL-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)picolinic acid, also known as CP-55,940, is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous studies.

Mechanism of Action

5-(4-Cyanophenyl)picolinic acid exerts its effects by binding to cannabinoid receptors in the brain, particularly the CB1 receptor. This results in the activation of various signaling pathways that modulate neurotransmitter release and neuronal activity. 5-(4-Cyanophenyl)picolinic acid has been shown to have both agonist and antagonist effects on cannabinoid receptors, depending on the concentration and duration of exposure.
Biochemical and Physiological Effects:
5-(4-Cyanophenyl)picolinic acid has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, neuroprotection, and anti-cancer activity. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in mood regulation, reward processing, and cognitive function.

Advantages and Limitations for Lab Experiments

5-(4-Cyanophenyl)picolinic acid has several advantages for use in laboratory experiments, including its high potency and selectivity for cannabinoid receptors, as well as its stability and solubility in various solvents. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 5-(4-Cyanophenyl)picolinic acid, including the development of novel synthetic cannabinoids with improved therapeutic properties, the investigation of its potential as a treatment for various neurological and psychiatric disorders, and the exploration of its interactions with other drugs and neurotransmitter systems. Additionally, further studies are needed to elucidate the mechanisms underlying its effects and to determine its safety and efficacy in clinical trials.

Scientific Research Applications

5-(4-Cyanophenyl)picolinic acid has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for cannabinoid receptors in the brain, which are involved in the regulation of pain, mood, appetite, and other physiological processes.

properties

IUPAC Name

5-(4-cyanophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-12(13(16)17)15-8-11/h1-6,8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZPEZXGRLXSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679295
Record name 5-(4-Cyanophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cyanophenyl)picolinic acid

CAS RN

648898-17-3
Record name 5-(4-Cyanophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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